4-Cyano-1-butyne

Description

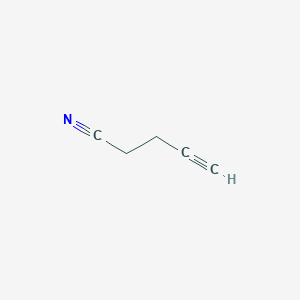

Structure

3D Structure

Properties

IUPAC Name |

pent-4-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUWIDHKAIGONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173257 | |

| Record name | 4-Cyano-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19596-07-7 | |

| Record name | 4-Cyano-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyano-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyano-1-butyne (CAS 19596-07-7): A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Bifunctional Alkyne

In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds that can accelerate the drug discovery process is insatiable. Among the myriad of chemical building blocks, 4-Cyano-1-butyne, also known as 4-pentynenitrile, emerges as a molecule of significant strategic importance. Its unique bifunctional nature, possessing both a terminal alkyne and a nitrile group, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of complex nitrogen heterocycles and its role as a key player in "click chemistry," a cornerstone of modern bioconjugation and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent's potential can unlock new avenues for lead generation and optimization.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19596-07-7 | Multiple Sources |

| Molecular Formula | C₅H₅N | Multiple Sources |

| Molecular Weight | 79.10 g/mol | Multiple Sources |

| Appearance | Liquid | Multiple Sources |

| Density | 0.88 - 0.9063 g/mL at 25 °C | Multiple Sources |

| Boiling Point | 169 °C at 760 mmHg | Multiple Sources |

| Flash Point | 55.4 - 65.5 °C | Multiple Sources |

| Refractive Index | n20/D 1.4350 - 1.44 | Multiple Sources |

| Storage Temperature | 2-8 °C | Multiple Sources |

Spectroscopic Characterization:

The structural integrity of this compound can be readily confirmed by standard spectroscopic techniques. While a dedicated full spectral analysis is not available in the provided search results, a predicted spectroscopic profile is as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the acetylenic proton (C≡C-H) around 2.0 ppm, and two triplets for the two methylene groups (-CH₂-CH₂-) in the region of 2.4-2.6 ppm.

-

¹³C NMR: The carbon NMR would reveal five distinct signals. The nitrile carbon (C≡N) would appear around 118-120 ppm. The two acetylenic carbons would be in the range of 70-85 ppm, and the two methylene carbons would be observed at lower field, typically between 15-30 ppm.

-

IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups. A sharp, medium intensity peak around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. A sharp, medium intensity absorption around 2250 cm⁻¹ corresponds to the C≡N stretch of the nitrile group. A weaker absorption around 2120 cm⁻¹ is indicative of the C≡C stretch.

Safety and Handling: A Prudent Approach

As with any reactive chemical, proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on available safety data sheets[1].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound[1].

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors[1].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition[1]. The recommended storage temperature is between 2-8 °C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Pathways: Accessing the Building Block

While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A common approach to synthesizing such bifunctional molecules involves the reaction of a bifunctional starting material with appropriate reagents to introduce the desired functionalities. A plausible synthetic route, based on general organic chemistry principles, is the cyanation of a suitable halo-alkyne.

Illustrative Protocol: Synthesis of this compound from 4-Bromo-1-butyne

This protocol is a representative example based on established methods for nucleophilic substitution with cyanide.

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (NaCN) to a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Substrate: Slowly add 4-bromo-1-butyne dropwise to the stirred suspension of sodium cyanide at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality and Experimental Choices:

-

Solvent: DMSO is an excellent solvent for Sₙ2 reactions involving cyanide as it solvates the cation (Na⁺) effectively, leaving the cyanide anion more nucleophilic.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if any moisture-sensitive reagents or intermediates are involved.

-

Temperature Control: The reaction is heated to increase the rate of reaction, but excessive heat should be avoided to prevent potential polymerization of the alkyne or other side reactions.

-

Aqueous Work-up: The aqueous work-up is essential to remove the inorganic salts (NaBr and excess NaCN) and the polar solvent (DMSO).

Applications in Drug Discovery: A Gateway to Molecular Diversity

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many approved drugs[2].

Synthesis of Substituted Pyrroles

The pyrrole scaffold is a fundamental structural motif in numerous biologically active compounds. This compound can be a valuable starting material for the synthesis of substituted pyrroles through various cyclization strategies.

Diagram 2: General Strategy for Pyrrole Synthesis

Caption: A typical workflow for the CuAAC reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound and benzyl azide in a mixture of tert-butanol and water (1:1), add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Initiation: Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Causality and Experimental Choices:

-

Catalytic System: The combination of CuSO₄ and sodium ascorbate is a widely used and convenient method for generating the active Cu(I) catalyst in situ. Sodium ascorbate acts as a reducing agent, converting Cu(II) to Cu(I).

-

Solvent System: A mixture of t-butanol and water is often used to solubilize both the organic substrates and the inorganic copper catalyst.

-

Room Temperature: The high efficiency of the CuAAC reaction often allows it to proceed smoothly at room temperature, which is advantageous for thermally sensitive substrates.

The Cyano Group in Medicinal Chemistry

The nitrile functionality in this compound is not merely a synthetic handle but also a key pharmacophore in its own right. The cyano group can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[2][3][4][5] Furthermore, it can serve as a bioisostere for other functional groups and can be used to block metabolic hotspots in a drug candidate, improving its pharmacokinetic profile.[2] The incorporation of a cyano group has been a successful strategy in the development of various therapeutic agents, including kinase inhibitors and antiviral drugs.[6][7][8][9][10][11][12][13]

Conclusion: A Building Block with a Bright Future

This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its bifunctional nature allows for the rapid and efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles and triazole-linked conjugates. As the principles of atom economy and modular synthesis continue to gain prominence in drug discovery, the strategic application of such well-defined and reactive building blocks will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics. This guide has aimed to provide a comprehensive and practical overview to empower researchers to fully leverage the synthetic potential of this compound in their quest for novel and effective medicines.

References

- Fisher Scientific. (2014, March 13).

- Aldrich. (2023, September 13).

- Organic & Biomolecular Chemistry. (n.d.). Chemoselective synthesis of fully substituted pyrroles via a one-pot four-component isocyanide-based reaction. Royal Society of Chemistry.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. U.S.

- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- SciSpace. (2022, October 11). A practical flow synthesis of 1,2,3-triazoles.

- Taylor & Francis Online. (2021, January 19). New Methods for Synthesis of 1,2,3-Triazoles: A Review.

- National Center for Biotechnology Information. (n.d.). Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis. U.S.

- National Center for Biotechnology Information. (2021, April 3). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. U.S.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.

- National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. U.S.

- California State University, Bakersfield. (n.d.).

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (2025, August 7).

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. U.S.

- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. U.S.

- Technion – Israel Institute of Technology. (n.d.).

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure.

- ResearchGate. (n.d.). Click reaction of benzyl azide with terminal alkynes in the presence of CuO-600 a.

- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.

- National Center for Biotechnology Information. (n.d.). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. U.S.

- National Center for Biotechnology Information. (n.d.). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. U.S.

- National Center for Biotechnology Information. (n.d.). 4-Pentenenitrile | C5H7N | CID 11604 - PubChem. U.S.

- Physical Chemistry Chemical Physics. (2021, January 9).

- National Center for Biotechnology Information. (n.d.). Natural Products as Antiviral Agents - PMC - PubMed Central. U.S.

- National Center for Biotechnology Information. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. U.S.

- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.

- RSC Medicinal Chemistry. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- National Center for Biotechnology Information. (2021, February 11). Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo. U.S.

- RSC Medicinal Chemistry. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- National Center for Biotechnology Information. (2021, April 13). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC. U.S.

- Organic Syntheses. (n.d.). diphenylacetonitrile - Organic Syntheses Procedure.

- AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.

- National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. U.S.

- National Center for Biotechnology Information. (n.d.). Furano pyrimidines as novel potent and selective anti-VZV agents. U.S.

- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure.

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Furano pyrimidines as novel potent and selective anti-VZV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyano-1-butyne (C₅H₅N): A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-1-butyne, with the molecular formula C₅H₅N, is a bifunctional organic molecule that has garnered significant interest in the field of synthetic chemistry.[1][2][3][4] Its unique structure, featuring both a terminal alkyne and a nitrile group, makes it a highly versatile building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless to yellow liquid at room temperature.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅N | [4][5] |

| Molecular Weight | 79.10 g/mol | [4] |

| CAS Number | 19596-07-7 | [5] |

| IUPAC Name | pent-4-ynenitrile | [4][5] |

| Density | 0.9063 g/mL | [6] |

| Boiling Point | 79.0°C (at 39.0 mmHg) | [6] |

| Flash Point | 65.5°C | [6] |

| Refractive Index | 1.4340 to 1.4380 (20°C, 589 nm) | [5] |

The spectroscopic characteristics of this compound are dictated by its two functional groups. The infrared (IR) spectrum is expected to show characteristic absorption bands for the terminal alkyne (≡C-H stretch around 3300 cm⁻¹ and C≡C stretch near 2100 cm⁻¹) and the nitrile group (C≡N stretch around 2250 cm⁻¹).

Synthesis of this compound

A practical and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable leaving group with a cyanide salt. A reported method utilizes 3-butyn-1-yl p-toluenesulfonate as the starting material, which is reacted with sodium cyanide in dimethyl sulfoxide (DMSO) at 70°C for 30 minutes to afford the desired product in high yield.[12]

Another general approach for the synthesis of cyanoalkynes involves the reaction of an alkyne bromide with copper(I) cyanide.[13] This method could potentially be adapted for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its alkyne and nitrile functionalities. This allows for selective transformations at either end of the molecule, providing access to a diverse range of chemical structures.

Reactions of the Alkyne Moiety

The terminal alkyne is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[14][15][16] this compound is an excellent substrate for CuAAC, reacting with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is widely employed in drug discovery, bioconjugation, and materials science for the rapid assembly of molecular libraries and functional constructs.

The alkyne functionality of this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[17][18][19][20][21] For instance, it can participate in cascade reactions to form substituted pyrroles.[17] Furthermore, intramolecular cyclization reactions involving the alkyne and a suitably positioned nitrogen nucleophile can lead to the formation of a variety of ring systems. A notable application is in the regioselective synthesis of cyano-substituted indolizine scaffolds through a cyanofunctionalization–benzannulation cascade reaction.[22]

Reactions of the Nitrile Moiety

The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.

The cyano group can act as a dienophile in intramolecular Diels-Alder reactions, leading to the formation of complex polycyclic structures.[23][24] Although less common, the participation of an unactivated cyano group in thermal ene reactions has also been reported.[23] These reactions provide powerful strategies for the construction of intricate molecular frameworks.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using reducing agents such as lithium aluminum hydride. These transformations provide access to other important functional groups, further expanding the synthetic utility of this compound derivatives.

Applications in Drug Development

The structural motifs accessible from this compound are of significant interest in drug discovery and development. Nitrogen heterocycles, such as pyrroles, triazoles, and indolizines, are core components of numerous approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities.[25][26][27][28][29]

The ability to rapidly generate libraries of diverse compounds through "click chemistry" using this compound as a building block is a valuable tool in lead discovery and optimization.[14][15][16] The resulting triazole-containing molecules can be screened for various biological activities.

Furthermore, the cyano group itself is a common functional group in pharmaceuticals, often acting as a bioisostere for other functional groups or participating in key interactions with biological targets.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6]

Conclusion

This compound is a valuable and versatile bifunctional building block with significant potential in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and for applications in "click chemistry." Its orthogonal reactivity allows for a wide range of chemical transformations, making it a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. As the demand for efficient and modular synthetic methods continues to grow, the importance of reagents like this compound in the modern synthetic chemist's toolbox is set to increase.

References

-

NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

-

Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]

-

An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. PMC - NIH. [Link]

-

This compound | 19596-07-7. LookChem. [Link]

-

Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine | Request PDF. ResearchGate. [Link]

-

Synthesis of Nitrogen Heterocycles by Intramolecular Radical Addition to Alkynes: A Systematic Study | Request PDF. ResearchGate. [Link]

-

Asymmetric Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

-

Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000133). HMDB. [Link]

-

This compound | C5H5N | CID 140560. PubChem - NIH. [Link]

-

Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]

-

Click chemistry. Wikipedia. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

pharmacologically active derivatives: Topics by Science.gov. Science.gov. [Link]

-

This compound (C5H5N). PubChemLite. [Link]

-

This compound. NIST WebBook. [Link]

-

TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cyclization. PMC - NIH. [Link]

-

This compound | C5H5N | CID 140560. PubChem. [Link]

-

Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC - NIH. [Link]

-

Antileukemic activity of 4-pyranone derivatives. PubMed. [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. [Link]

-

Synthesis of Cyanoalkynes from Alkyne Bromide and CuCN | Request PDF. ResearchGate. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. PMC - NIH. [Link]

-

A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. ResearchGate. [Link]

-

Synthesis of 4-chalcogeno-1-aza-1,3-butadiene derivatives by intramolecular cyano-Diels-Alder reaction and borane-coordination-induced fluorescence enhancement. PubMed. [Link]

-

1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions. NIH. [Link]

-

¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... ResearchGate. [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. [Link]

-

Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. PMC - PubMed Central. [Link]

Sources

- 1. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H5N) [pubchemlite.lcsb.uni.lu]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Click Chemistry [organic-chemistry.org]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. N-Heterocycle synthesis [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of 4-chalcogeno-1-aza-1,3-butadiene derivatives by intramolecular cyano-Diels-Alder reaction and borane-coordination-induced fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pharmacologically active derivatives: Topics by Science.gov [science.gov]

- 26. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 28. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Pent-4-ynenitrile: A Technical Guide for Advanced Synthesis and Drug Discovery

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of modern medicinal chemistry and materials science, the demand for versatile, high-utility building blocks is perpetual. Pent-4-ynenitrile (also known as 4-cyano-1-butyne) emerges as a distinguished synthon, valued not for extreme complexity but for its strategic simplicity and potent bifunctionality. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond catalog data to explore the causality behind its synthesis, its rich reactive potential, and its proven applications in constructing complex, high-value molecules.

Possessing a terminal alkyne and a nitrile group separated by a flexible ethylene linker, pent-4-ynenitrile offers two orthogonal, highly reactive sites. The terminal alkyne serves as a cornerstone for carbon-carbon bond formation through modern coupling methodologies like Sonogashira and click chemistry, enabling the construction of rigid molecular frameworks or the conjugation to biomolecules. Simultaneously, the nitrile moiety is a valuable pharmacophore in its own right and a versatile precursor for a range of nitrogen-containing functional groups, including primary amines and carboxylic acids. This dual-reactivity profile makes it an efficient and powerful tool for library synthesis, fragment-based drug design, and the development of chemical probes and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is foundational to its effective use in the laboratory. All data presented is for pent-4-ynenitrile (CAS: 19596-07-7).

Physical and Chemical Properties

The key physicochemical properties of pent-4-ynenitrile are summarized below. These values are critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source |

| CAS Number | 19596-07-7 | [1][2] |

| Molecular Formula | C₅H₅N | [1][2] |

| Molecular Weight | 79.10 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 0.9063 g/mL at 25 °C | [1] |

| Boiling Point | ~116-118 °C | [3] |

| Refractive Index (n20/D) | 1.4350 | [1] |

| Flash Point | 65.5 °C (149.9 °F) | [1] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides unambiguous confirmation of the molecule's structure and purity. The following data is based on spectra reported in the supporting information of Esselman et al., 2021[4].

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is characterized by three distinct signal regions corresponding to the unique protons in the molecule.

-

δ ~2.55 (m, 2H): Corresponds to the protons on the carbon adjacent to the nitrile group (-CH₂ -CN).

-

δ ~2.45 (m, 2H): Corresponds to the propargylic protons adjacent to the alkyne (-C≡C-CH₂ -).

-

δ ~2.05 (t, J ≈ 2.7 Hz, 1H): This triplet is the characteristic signal for the terminal alkyne proton (-C≡C-H ). The small coupling constant (J) arises from the long-range coupling to the propargylic CH₂ group.

-

-

¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum confirms the five distinct carbon environments.

-

δ ~117.0: The nitrile carbon (C N).

-

δ ~81.0: The internal, substituted alkyne carbon (-C ≡CH).

-

δ ~71.0: The terminal alkyne carbon (-C≡C H).

-

δ ~18.5: The propargylic carbon (-C≡C-C H₂-).

-

δ ~12.5: The carbon adjacent to the nitrile (-C H₂-CN).

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays two highly characteristic absorption bands that are invaluable for monitoring reactions.

-

~3300 cm⁻¹ (strong, sharp): This peak is indicative of the C(sp)-H stretch of the terminal alkyne. Its presence or absence is a key diagnostic in reactions that modify this group, such as Sonogashira coupling or deprotonation.

-

~2250 cm⁻¹ (medium, sharp): This absorption corresponds to the C≡N stretch of the nitrile group. It is in a relatively clean region of the spectrum, making it easy to track.

-

~2120 cm⁻¹ (weak, sharp): The C≡C stretch of the terminal alkyne. This peak is often weak due to the low change in dipole moment during the vibration.

-

Synthesis Protocol: A Validated Approach

The most common and reliable synthesis of pent-4-ynenitrile is via a nucleophilic substitution (Sₙ2) reaction between a homopropargyl halide and an alkali metal cyanide. This method is efficient and utilizes readily available starting materials.

Detailed Experimental Protocol

Reaction: 3-Bromopropyne (Homopropargyl Bromide) + Sodium Cyanide → Pent-4-ynenitrile

Caption: Workflow for the synthesis of pent-4-ynenitrile.

Materials:

-

3-Bromopropyne (Homopropargyl bromide), solution in toluene or neat

-

Sodium Cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (Brine)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium cyanide (1.05 equivalents).

-

Solvent Addition: Add anhydrous DMSO to the flask to form a slurry. The volume should be sufficient to make a ~0.5 M solution with respect to the limiting reagent.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Causality: This initial cooling mitigates the exothermic nature of the Sₙ2 reaction and minimizes potential side reactions.

-

-

Reagent Addition: Slowly add 3-bromopropyne (1.0 equivalent) dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: DMSO is the solvent of choice as it is a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked," highly nucleophilic cyanide anion, which accelerates the Sₙ2 reaction. Slow addition prevents a dangerous exotherm.

-

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting halide is consumed.

-

Quench & Extraction: Carefully pour the reaction mixture into a separatory funnel containing four times the volume of cold water. Extract the aqueous layer with diethyl ether (3x).

-

Causality: The reaction is quenched with water to dissolve the inorganic salts (NaBr, excess NaCN). Pent-4-ynenitrile, being organic, partitions into the ether layer. Multiple extractions ensure quantitative recovery.

-

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure pent-4-ynenitrile.

Chemical Reactivity & Synthetic Utility

The synthetic power of pent-4-ynenitrile lies in the selective and sequential reactions of its two functional groups.

Reactions of the Terminal Alkyne

The acidic terminal proton and the electron-rich triple bond are hubs for powerful C-C and C-heteroatom bond-forming reactions.

Caption: Key coupling reactions of the terminal alkyne.

A. Sonogashira Cross-Coupling This palladium- and copper-co-catalyzed reaction is a premier method for forming a bond between an sp-hybridized carbon (the alkyne) and an sp²-hybridized carbon (an aryl or vinyl halide). It provides a direct route to aryl-alkyne scaffolds, which are prevalent in pharmaceuticals and organic electronics.[5][6]

-

Protocol Insight: A typical procedure involves reacting pent-4-ynenitrile with an aryl iodide or bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (CuI), and a mild base (e.g., triethylamine or diisopropylethylamine) in a solvent like DMF or THF.[5] The base is crucial as it deprotonates the terminal alkyne to form the reactive copper(I) acetylide intermediate and also neutralizes the hydrogen halide byproduct. The avoidance of Glaser-Hay homocoupling of the alkyne is a key consideration, often managed by careful control of reaction conditions or the use of specific ligands.[7]

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Commonly known as "click chemistry," this reaction provides an exceptionally efficient and bio-orthogonal method for creating stable 1,4-disubstituted 1,2,3-triazole rings.[8] This linkage is a highly effective and stable isostere for amide bonds in medicinal chemistry and is widely used for bioconjugation.

-

Experimental Causality: The reaction is typically performed in aqueous solvent systems using a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate the active Cu(I) catalyst in situ. The reaction of pent-4-ynenitrile with an organic azide proceeds rapidly and cleanly under these mild conditions, often requiring minimal purification. This reliability makes it ideal for conjugating the pent-4-ynenitrile core to biomolecules, polymers, or other complex scaffolds.[8]

Transformations of the Nitrile Group

The nitrile group offers a separate avenue for molecular elaboration, typically under conditions that leave the alkyne intact.

-

Reduction to Primary Amines: The nitrile can be reduced to a primary aminopentyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides access to valuable amine building blocks.

-

Hydrolysis to Carboxylic Acids: Both acidic and basic hydrolysis can convert the nitrile to the corresponding carboxylic acid, pent-4-ynoic acid. This allows for subsequent amide coupling or other carboxylate chemistry.

-

Pinner Reaction: Treatment of the nitrile with an alcohol and anhydrous HCl gas yields a Pinner salt (an imino ether hydrochloride), which can be further hydrolyzed to an ester or reacted with ammonia to form an amidine.[9] This classical reaction provides controlled access to other functional groups.

Applications in Drug Discovery and Advanced Materials

The true value of pent-4-ynenitrile is demonstrated by its application as a key intermediate in the synthesis of biologically active agents and functional materials.

-

Inhibitors of Glutaminase (GLS1): Patent literature describes the use of pent-4-ynenitrile in Sonogashira coupling reactions to synthesize substituted imidazo[4,5-b]pyridines.[5] These compounds are investigated as inhibitors of GLS1, an enzyme overexpressed in many tumors, making this a critical application in oncology drug discovery.[5]

Caption: Integration of pent-4-ynenitrile into a GLS1 inhibitor scaffold.

-

Antimicrobial Chemical Probes: Pent-4-ynenitrile has been used to synthesize alkyne-functionalized cephalosporin derivatives.[10] These molecules serve as activity-based protein profiling probes to identify the cellular targets of β-lactam antibiotics in non-replicating Mycobacterium tuberculosis, providing invaluable insight into new antimicrobial strategies.[10]

-

Photolabile Linkers for Bioconjugation: The alkyne handle of pent-4-ynenitrile is ideal for use in click chemistry to attach it to complex molecular systems. It has been incorporated into ruthenium-based photolinkers, which can be conjugated to oligonucleotides or other active domains.[8] The biological activity of the attached molecule is "caged" and can be released with spatiotemporal control by irradiation with light, a powerful technique in chemical biology.[8]

Safety & Handling

Pent-4-ynenitrile is a toxic substance and must be handled with appropriate precautions.

| Hazard Information | Details |

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statement | H301: Toxic if swallowed |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 |

Handling Protocol:

-

Engineering Controls: Always handle pent-4-ynenitrile inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic chemicals, away from oxidizing agents. Recommended storage temperature is 2-8 °C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.

Conclusion

Pent-4-ynenitrile is a quintessential example of a molecular tool whose value far exceeds its structural complexity. Its bifunctional nature, offering the robust coupling chemistry of a terminal alkyne and the versatile derivatization potential of a nitrile, provides an elegant and efficient solution for the synthesis of diverse and complex molecular targets. For the medicinal chemist, it is a reliable building block for constructing novel scaffolds and linking molecular fragments. For the materials scientist and chemical biologist, it is a key intermediate for creating functionalized polymers and precisely tailored bioconjugates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its strategic potential in their respective fields.

References

-

Knochel, P. (2022). Stereoretentive Preparation and Reactions of Highly Optically Enriched Secondary Alkyllithium, Alkylmagnesium and Alkylzinc. Ludwig-Maximilians-Universität München. [Link]

-

Li, Z., et al. (n.d.). Tandem Catalysis Enabled Highly Chemoselective Deoxygenative Alkynylation and Alkylation of Tertiary Amides: A Versatile Entry to Functionalized α-Substituted Amines. [Link]

-

Zdanovskaia, M. A., et al. (2021). Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix. The Journal of Organic Chemistry, 86(15), 10189–10200. [Link]

-

Chakraborti, A. K., et al. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Organic and Medicinal Chemistry Letters, 2(1), 16. [Link]

- Deiters, A., et al. (2021). Ruthenium-based photolinkers and methods of use. U.S.

-

ChemSynthesis. 4-pentynenitrile. ChemSynthesis. [Link]

-

Zdanovskaia, M. A., et al. (2022). Rotational spectrum of anti- and gauche-4-cyano-1-butyne (C5H5N) – An open-chain isomer of pyridine. Journal of Molecular Spectroscopy, 385, 111604. [Link]

-

Nanjing Finechem Holding Co.,Limited. Pent-4-Ynenitrile: Properties, Supply, and Market Insights. Methylamine Supplier. [Link]

-

Esselman, B. J., et al. (2021). Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine. The Journal of Physical Chemistry A, 125(26), 5775–5786. [Link]

- GPR84 Modulators. (2013). Novel dihydropyrimidinoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders.

-

McCall, J. M., et al. (1987). THE USE OF O-NITROARYLACETONITRILES IN THE MITSUNOBU REACTION: MECHANISTIC IMPLICATIONS AND SYNTHETIC APPLICATIONS. Tetrahedron, 43(21), 5035-5046. [Link] 14.GLUTAMINASE INHIBITORS. (2016). Patent Application Publication. U.S. Patent No. US 2016/0002248 A1. [Link]

-

LookChem. Cas 23418-85-1,3-Butynyl 4-methylbenzenesulfonate. LookChem. [Link]

-

Trofimov, A. B., et al. (2022). New Approaches to Synthetic Organic Chemistry. MDPI. [Link]

-

The Royal Society of Chemistry. Supporting Information for .... [Link]

-

Matyjaszewski, K. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 47(12), 3845-3855. [Link]

-

Su, C. C., et al. (2020). Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases. Frontiers in Microbiology, 11, 1319. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Pent-4-Ynenitrile Supplier in China [nj-finechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US11046721B2 - Ruthenium-based photolinkers and methods of use - Google Patents [patents.google.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. Frontiers | Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases [frontiersin.org]

An In-depth Technical Guide to 4-Cyano-1-butyne: Structure, Bonding, and Synthetic Utility

Introduction

4-Cyano-1-butyne, also known by its IUPAC name pent-4-ynenitrile, is a bifunctional organic molecule that possesses both a terminal alkyne and a nitrile group.[1][2][3] This unique structural arrangement makes it a highly versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its importance lies in the distinct and often orthogonal reactivity of its two functional groups, allowing for sequential and controlled chemical transformations. This guide provides a comprehensive analysis of the molecular structure, bonding, spectroscopic characteristics, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

Accurate identification is the foundation of scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | pent-4-ynenitrile | [1][4] |

| Synonyms | 4-Pentynenitrile, 1-Cyano-3-butyne | [1][3][5] |

| CAS Number | 19596-07-7 | [1][2][3][4] |

| Molecular Formula | C₅H₅N | [1][2][6] |

| Molecular Weight | 79.10 g/mol | [1][6][7] |

| Canonical SMILES | C#CCCC#N | [1][4][8] |

| InChIKey | VMUWIDHKAIGONP-UHFFFAOYSA-N | [1][2][4][6] |

Molecular Structure and Bonding: A Detailed Analysis

The chemical behavior of this compound is a direct consequence of its electronic structure and three-dimensional geometry. The molecule consists of a five-carbon chain with a terminal triple bond (alkyne) at one end and a cyano (nitrile) group at the other.

Atomic Connectivity and Hybridization

The carbon backbone provides the framework for the molecule's functionality. The hybridization state of each carbon atom dictates the local geometry and the nature of the covalent bonds.

-

C1 (Alkyne Carbon): This carbon is part of the terminal alkyne (C≡C-H). It forms a triple bond with C2 and a single bond with a hydrogen atom. To accommodate one sigma (σ) bond and two pi (π) bonds, it adopts sp hybridization .

-

C2 (Alkyne Carbon): Bonded to C1 via a triple bond and to C3 via a single bond, this carbon is also sp hybridized .

-

C3 & C4 (Methylene Carbons): These two carbons form the aliphatic bridge connecting the functional groups. Each is bonded to two other carbons and two hydrogens via single bonds, resulting in sp³ hybridization .

-

C5 (Nitrile Carbon): This carbon is triple-bonded to the nitrogen atom and single-bonded to C4. Like the alkyne carbons, it is sp hybridized .

Sigma (σ) and Pi (π) Framework

The covalent bonding framework is composed of a robust sigma backbone and localized pi systems.

-

Sigma (σ) Bonds: These are formed by the head-on overlap of hybrid orbitals (sp-sp, sp-sp³, sp³-sp³, sp³-s, sp-s). This σ-framework defines the fundamental connectivity of the molecule.

-

Pi (π) Bonds: The triple bonds in both the alkyne and nitrile groups are composed of one σ bond and two orthogonal π bonds. These π bonds are formed by the side-by-side overlap of the unhybridized p-orbitals on the sp-hybridized carbon and nitrogen atoms. The electron density of these π systems is a key site for chemical reactivity.

Molecular Geometry and Conformational Analysis

The VSEPR theory, in conjunction with atomic hybridization, accurately predicts the molecule's shape.

-

Linear Termini: The regions around the alkyne (H-C1≡C2) and nitrile (C4-C5≡N) groups are linear, with bond angles of approximately 180°. This is a direct result of the sp hybridization of the constituent atoms.[9]

-

Flexible Core: The central C2-C3-C4 linkage consists of sp³ hybridized carbons, which have a tetrahedral geometry and bond angles of approximately 109.5°. This allows for free rotation around the C2-C3 and C3-C4 single bonds.

This rotational freedom gives rise to different conformational isomers. High-resolution rotational spectroscopy has experimentally confirmed the existence of two primary conformers: a lower-energy anti conformer and a slightly higher-energy gauche conformer.[10] The anti conformer has a planar, zig-zag arrangement of the carbon backbone, while in the gauche conformer, the chain is twisted.[10]

Caption: 2D molecular graph of this compound showing atomic connectivity.

Spectroscopic Characterization

Spectroscopy provides the experimental evidence for the proposed structure. The combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive fingerprint of this compound.

| Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Strong, sharp peak at ~3300 cm⁻¹ | C-H stretch of a terminal alkyne. |

| Sharp peak of medium intensity at ~2250 cm⁻¹ | C≡N (nitrile) stretch. | |

| Sharp peak of weak intensity at ~2120 cm⁻¹ | C≡C (alkyne) stretch. The weakness is due to the low change in dipole moment during vibration. | |

| Peaks at ~2900 cm⁻¹ | C-H stretches of the sp³ hybridized methylene groups.[11] | |

| ¹H NMR | Triplet at ~2.0 ppm | Terminal alkyne proton (H-C1), split by the two protons on C3. |

| Multiplet at ~2.5 ppm | Protons on C4, adjacent to both the C3 methylene and the electron-withdrawing nitrile group. | |

| Multiplet at ~1.8 ppm | Protons on C3, coupled to protons on C1 (long-range), C2, and C4. | |

| ¹³C NMR | Signal at ~118 ppm | Nitrile carbon (C5). |

| Signal at ~80 ppm | Alkyne carbon C2. | |

| Signal at ~70 ppm | Alkyne carbon C1. | |

| Signals at ~25 ppm and ~15 ppm | Methylene carbons C4 and C3, respectively. |

Note: Exact chemical shifts and frequencies may vary based on solvent and instrumentation.

Reactivity and Synthetic Applications

The power of this compound as a synthetic tool stems from the distinct reactivity of its two functional groups.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its acidic proton and electron-rich π-system are key to its reactivity.

-

Click Chemistry: The alkyne is a canonical substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[12] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, a common scaffold in pharmaceuticals. This bioorthogonal reaction is central to many drug discovery platforms.[12]

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex carbon skeletons.

-

Nucleophilic Addition: The alkyne can act as a Michael acceptor, undergoing conjugate addition with nucleophiles like thiols or amines, particularly when activated.[13]

Reactions of the Nitrile Group

The nitrile group is a stable but synthetically flexible functional group.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, providing a route to amides and esters.

-

Reduction: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, a critical pharmacophore in many drug molecules.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis.

Experimental Protocol: CuAAC "Click" Reaction

The following protocol describes a general procedure for the CuAAC reaction, a self-validating system due to its high yield and specificity.

Objective: To conjugate this compound with a model azide (e.g., Benzyl Azide) to form a 1,2,3-triazole.

Methodology:

-

Reagent Preparation: In a reaction vial, dissolve this compound (1.0 eq) and Benzyl Azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Causality: The solvent system is chosen to dissolve both the organic substrates and the inorganic copper catalyst. Water is essential for the catalytic cycle.

-

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.2 eq) to a solution of copper(II) sulfate pentahydrate (0.1 eq) in water. The solution should turn from blue to colorless or pale yellow.

-

Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species required for the cycloaddition. This in-situ generation prevents the premature oxidation of the catalyst.

-

-

Reaction Initiation: Add the catalyst solution to the solution of reactants.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Trustworthiness: The high efficiency of the CuAAC reaction means that near-complete conversion is expected, providing a self-validating endpoint.

-

-

Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.[16]

-

First Aid:

Conclusion

This compound is a molecule of significant synthetic value, primarily due to the presence of two distinct and highly reactive functional groups. Its structure, governed by the principles of atomic hybridization and VSEPR theory, features linear termini and a flexible aliphatic core. This geometry, combined with the electronic properties of the alkyne and nitrile moieties, enables a wide range of chemical transformations crucial for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its structure, bonding, and spectroscopic signature is essential for its effective and safe utilization in the laboratory.

References

-

This compound | C5H5N | CID 140560. PubChem, National Institutes of Health. Available from: [Link]

-

This compound. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

This compound (C5H5N). PubChemLite. Available from: [Link]

-

Chemical Properties of this compound (CAS 19596-07-7). Cheméo. Available from: [Link]

-

Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine. ResearchGate. Available from: [Link]

-

This compound | CAS: 19596-07-7. FINETECH INDUSTRY LIMITED. Available from: [Link]

-

Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. PubMed. Available from: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]

-

Organic Chemistry IR and NMR Spectroscopy of the Alkane Ethane. YouTube. Available from: [Link]

-

Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. Available from: [Link]

-

1-Butyne. Wikipedia. Available from: [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. Available from: [Link]

-

Combining NMR and IR. YouTube. Available from: [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. Available from: [Link]

-

Structural Formula for Butyne, HC2CH2CH3 or C4H6. YouTube. Available from: [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. Available from: [Link]

Sources

- 1. This compound | C5H5N | CID 140560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 19596-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound | CAS: 19596-07-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound (CAS 19596-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. PubChemLite - this compound (C5H5N) [pubchemlite.lcsb.uni.lu]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. fishersci.com [fishersci.com]

Introduction: Elucidating the Structure of a Bifunctional Molecule

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Cyano-1-butyne

This compound (C₅H₅N, Molecular Weight: 79.10 g/mol ) is a fascinating molecule for mass spectrometric analysis, incorporating two distinct and reactive functional groups: a terminal alkyne and a nitrile.[1] This unique structure presents a compelling case study in fragmentation chemistry. Understanding its behavior under ionization is crucial for its unambiguous identification in complex mixtures, whether in synthetic reaction monitoring, materials science, or astrochemistry research.[2]

This guide provides an in-depth analysis of the predicted fragmentation pathways of this compound, primarily under Electron Ionization (EI), the most common technique for the analysis of small, volatile molecules via Gas Chromatography-Mass Spectrometry (GC-MS). As a reference spectrum is not publicly available in common databases like the NIST WebBook, this document leverages fundamental principles of mass spectrometry to predict the fragmentation pattern, offering a robust framework for researchers encountering this or structurally similar compounds.[1][3]

Core Principles of Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy ("hard") ionization technique where the analyte molecule is bombarded with 70 eV electrons. This process imparts significant internal energy, leading to the formation of a molecular radical cation (M⁺•) which is often unstable.[4] This excess energy is dissipated through a series of predictable bond cleavages and rearrangements, generating a unique fingerprint of fragment ions.[5]

For molecules like this compound, which contain heteroatoms and unsaturated bonds, this fragmentation can be extensive. Nitriles, in particular, are known to produce weak or even absent molecular ion peaks due to the high propensity for fragmentation.[6][7] The presence of nitrogen, however, provides a key diagnostic clue: according to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a rule that this compound follows.[7][8]

Predicted Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (m/z 79) is governed by the drive to form stable cations and neutral losses. The primary fragmentation routes are predicted to be initiated by the nitrile group and the terminal alkyne.

-

Loss of a Hydrogen Radical ([M-H]⁺): A common feature in the mass spectra of nitriles is the presence of an [M-1]⁺ peak.[7] This occurs via the loss of a hydrogen radical from the carbon alpha to the cyano group, resulting in a resonance-stabilized cation at m/z 78 .

-

Propargylic Cleavage: The bond between C3 and C4 is a propargylic bond (adjacent to the alkyne). Cleavage at this position is highly favorable as it leads to the formation of the stable propargyl cation ([C₃H₃]⁺) at m/z 39 .[9] This is often a very intense peak in the spectra of terminal alkynes. The corresponding neutral loss would be a C₂H₂N• radical.

-

Alpha-Cleavage to the Nitrile Group: Cleavage of the C-C bond alpha to the nitrile group (the C2-C3 bond) results in the loss of a stable propargyl radical (•C₃H₃), yielding a fragment of [C₂H₂N]⁺ at m/z 40 .

-

Elimination of Hydrogen Cyanide ([M-HCN]⁺•): A characteristic fragmentation for many nitrile-containing compounds is the loss of a neutral hydrogen cyanide (HCN) molecule. This rearrangement reaction would produce a radical cation [C₄H₄]⁺• at m/z 52 .

-

McLafferty-like Rearrangement: While the classic McLafferty rearrangement involves a carbonyl group, a similar hydrogen transfer can occur with the nitrile. A hydrogen from the gamma-position (C4) can transfer to the nitrogen atom, followed by cleavage of the C2-C3 bond. This would lead to the elimination of neutral acetylene (C₂H₂) and the formation of a radical cation [C₃H₃N]⁺• at m/z 53 .

The interplay of these pathways generates the mass spectrum. The most stable resulting cation often dictates the base peak. For this compound, the propargyl cation at m/z 39 is a strong candidate for the base peak.

Data Presentation: Summary of Predicted Key Ions

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Significance |

| 79 | [C₅H₅N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight; may be weak or absent.[6][7] |

| 78 | [C₅H₄N]⁺ | Loss of H• ([M-H]⁺) | Common for nitriles, forms a stabilized cation.[7] |

| 53 | [C₃H₃N]⁺• | McLafferty-like Rearrangement (Loss of C₂H₂) | Diagnostic rearrangement involving the nitrile and alkyl chain. |

| 52 | [C₄H₄]⁺• | Loss of neutral HCN ([M-HCN]⁺•) | Characteristic loss for nitrile-containing compounds. |

| 40 | [C₂H₂N]⁺ | α-Cleavage (Loss of •C₃H₃) | Cleavage adjacent to the nitrile group. |

| 39 | [C₃H₃]⁺ | Propargylic Cleavage (Loss of •C₂H₂N) | Highly stable propargyl cation; strong candidate for base peak.[9] |

Visualization of Fragmentation

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating workflow for acquiring a high-quality EI mass spectrum of this compound. The use of a standard non-polar column and typical EI conditions ensures reproducibility and allows for potential future library matching.

1. Sample Preparation

- Rationale: Dilution is necessary to avoid column overloading and detector saturation. A volatile solvent is chosen for compatibility with GC analysis.

- Protocol: Prepare a 100 ppm solution of this compound in dichloromethane or methanol. Vortex to ensure homogeneity.

2. Gas Chromatography (GC) Method

- Rationale: The GC separates the analyte from any impurities and the solvent, ensuring a pure mass spectrum is obtained. The temperature program is designed to provide good peak shape for this volatile compound.

- Instrument: Standard GC system (e.g., Agilent 8890, Shimadzu GC-2030).

- Injector: Split/Splitless inlet at 250°C. Use a split ratio of 50:1 to prevent peak broadening.

- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program:

- Initial Temperature: 40°C, hold for 2 minutes.

- Ramp: Increase to 200°C at a rate of 15°C/min.

- Final Hold: Hold at 200°C for 2 minutes.

3. Mass Spectrometry (MS) Method

- Rationale: Standard EI conditions (70 eV) are used to generate fragment-rich spectra that are comparable to established mass spectral libraries.[10] The mass range is set to capture the molecular ion and all significant fragments.

- Instrument: Quadrupole Mass Spectrometer (or TOF, Ion Trap).

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Range: Scan from m/z 35 to 100.

- Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the MS and prematurely aging the filament.[10]

4. Data Analysis

- Protocol:

- Integrate the chromatographic peak corresponding to this compound.

- Generate the background-subtracted mass spectrum.

- Identify the molecular ion (if present) and major fragment ions.

- Compare the experimental fragmentation pattern to the predicted ions in the table above to confirm the structure.

Experimental Workflow Visualization

Caption: Standard operational workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the stability of the resulting ions. The key predicted fragments include the [M-H]⁺ ion (m/z 78), the stable propargyl cation (m/z 39), and ions resulting from the loss of neutral molecules like HCN (m/z 52) and C₂H₂ (m/z 53). While the molecular ion at m/z 79 may be of low abundance, the overall pattern provides a definitive fingerprint for identification. The experimental protocol outlined herein provides a robust method for obtaining high-quality data, enabling researchers to confidently identify this compound and further explore its chemistry.

References

-

Doria, E., et al. (2021). Novel UHPLC-(+ESI)MS/MS Method for Determining Amygdalin, Prunasin and Total Cyanide in Almond Kernels and Hulls (Prunus dulcis). ResearchGate. Retrieved from [Link]

-

Dow, M., & Turesky, R. J. (2016). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate. Retrieved from [Link]

-

Mirokhin, Y., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. Retrieved from [Link]

-

Iglesias, D. A., et al. (2014). Fragmentation pathway involving the nitrile form of.... ResearchGate. Retrieved from [Link]

-

Mirokhin, Y., et al. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Retrieved from [Link]

-

Praveen, P., et al. (2020). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods. Retrieved from [Link]

-

Dunnivant, F., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Zdanovskaia, M., et al. (2022). Rotational Spectrum of anti- and gauche-4-Cyano-1-Butyne (C5H5N) – an Open-Chain Isomer of Pyridine. ResearchGate. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Logue, B. A., et al. (2010). Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

Voinov, V. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Oregon State University. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-cyanobenzoate. NIST WebBook. Retrieved from [Link]

-

Waclaski, L. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Kind, T., et al. (2020). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Search for Species Data by Molecular Weight. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound.... Retrieved from [Link]

-

SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

-

Giorgetti, A., et al. (2023). GC–MS/MS Determination of Synthetic Cathinones.... PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butyne. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butyne. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 7. GCMS Section 6.17 [people.whitman.edu]

- 8. whitman.edu [whitman.edu]

- 9. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne | PPTX [slideshare.net]

- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigation of 4-Cyano-1-butyne: A Technical Guide for Researchers

Abstract